molecular formula C8H11NO3 B3022476 Methyl 5-isopropylisoxazole-3-carboxylate CAS No. 1018053-71-8

Methyl 5-isopropylisoxazole-3-carboxylate

Cat. No.: B3022476
CAS No.: 1018053-71-8
M. Wt: 169.18 g/mol
InChI Key: GLPRXWPACIPPMF-UHFFFAOYSA-N
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Description

Methyl 5-isopropylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs similar cycloaddition reactions, with optimizations for large-scale synthesis. The use of continuous flow reactors and green chemistry principles are becoming more prevalent to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-isopropylisoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-isopropylisoxazole-3-carboxylate (MIIC) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of MIIC typically involves the reaction of isopropyl derivatives with isoxazole precursors. The compound can be synthesized through various methods, including palladium-catalyzed coupling reactions and hydrolysis processes. For instance, treatment of this compound with N-bromosuccinimide (NBS) in dimethylformamide (DMF) has been reported to yield brominated derivatives, which can further be modified to enhance biological activity .

Antimicrobial Properties

Recent studies have demonstrated that MIIC exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate that MIIC is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, a derivative of MIIC showed an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of this compound Derivatives

MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusNot specified

Cytotoxicity Studies

In vitro cytotoxicity assays using human keratinocyte (HaCat) and murine fibroblast (BALB/c 3T3) cell lines revealed that MIIC derivatives exhibit varying levels of toxicity. Generally, the HaCat cell line was more sensitive to the compounds tested, with some derivatives reaching IC50 values after prolonged exposure . This suggests that while MIIC shows promise as an antimicrobial agent, careful consideration of its cytotoxic effects is essential for therapeutic applications.

The mechanism by which MIIC exerts its biological effects involves interactions with key microbial enzymes. Molecular docking studies have indicated that MIIC forms strong binding interactions with targets such as DNA gyrase and MurD, which are crucial for bacterial growth and replication. These interactions are characterized by hydrogen bonding and hydrophobic interactions, contributing to the compound's overall efficacy .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of MIIC:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various MIIC derivatives against clinical strains and demonstrated significant inhibition zones compared to control groups .
  • Cytotoxicity Assessment : Research involving HaCat and BALB/c 3T3 cells showed that while some derivatives had low toxicity, others induced significant cytotoxic effects, prompting further investigation into structure-activity relationships .
  • Molecular Docking Studies : Computational analysis revealed that MIIC derivatives fit well into the active sites of bacterial enzymes, suggesting a rational basis for their design as potential antimicrobial agents .

Properties

IUPAC Name

methyl 5-propan-2-yl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)7-4-6(9-12-7)8(10)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPRXWPACIPPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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